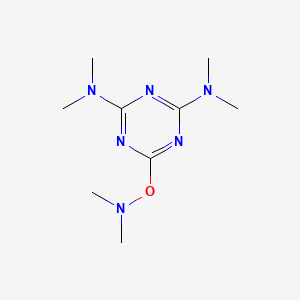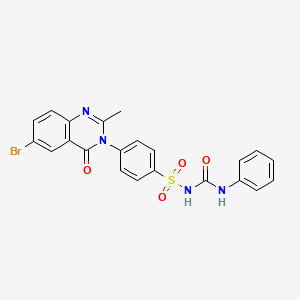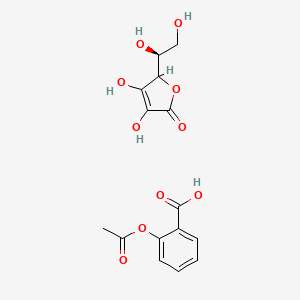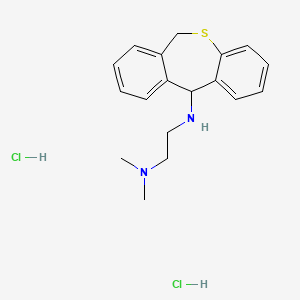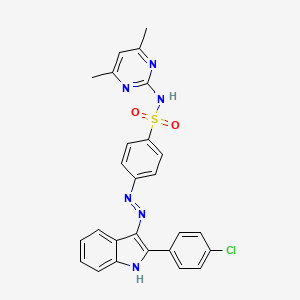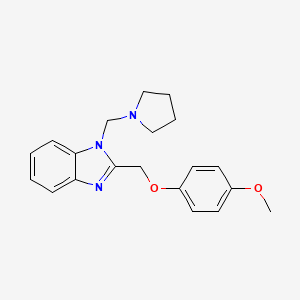
Benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-((pyrrolidinyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-((pyrrolidinyl)methyl)- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceutical agents. The specific structure of this compound, with its unique substituents, makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-((pyrrolidinyl)methyl)- typically involves multi-step organic reactions One common method includes the condensation of o-phenylenediamine with p-methoxybenzaldehyde to form the benzimidazole core
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is often scaled up from laboratory methods to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups, converting them to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
Oxidation: Formation of p-methoxybenzaldehyde.
Reduction: Formation of amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-((pyrrolidinyl)methyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-((pyrrolidinyl)methyl)- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-((p-methoxyphenoxy)methyl)benzimidazole: Lacks the pyrrolidinylmethyl group.
1-((pyrrolidinyl)methyl)benzimidazole: Lacks the p-methoxyphenoxy group.
Uniqueness
The unique combination of the p-methoxyphenoxy and pyrrolidinylmethyl groups in benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-((pyrrolidinyl)methyl)- provides distinct chemical properties and biological activities
Properties
CAS No. |
84138-38-5 |
|---|---|
Molecular Formula |
C20H23N3O2 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-[(4-methoxyphenoxy)methyl]-1-(pyrrolidin-1-ylmethyl)benzimidazole |
InChI |
InChI=1S/C20H23N3O2/c1-24-16-8-10-17(11-9-16)25-14-20-21-18-6-2-3-7-19(18)23(20)15-22-12-4-5-13-22/h2-3,6-11H,4-5,12-15H2,1H3 |
InChI Key |
IRAMDIDDFYPUNS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CN4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-but-2-enedioic acid;8-chloro-1-(4-methylpiperazin-1-yl)-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B12759986.png)
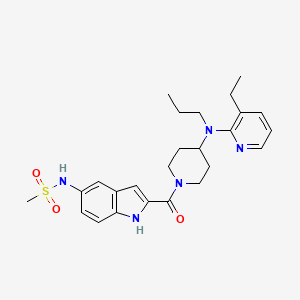

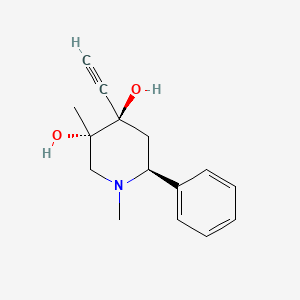
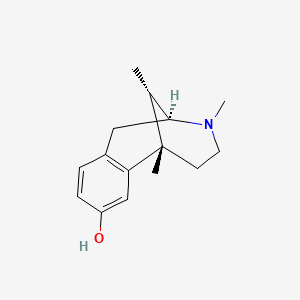
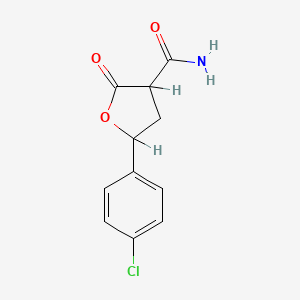
![2-[bis(2-hydroxyethyl)amino]ethanol;[(1E,3E)-octadeca-1,3-dienyl] hydrogen sulfate](/img/structure/B12760019.png)

